molecular formula C15H13N3O2S B2648282 (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 466654-35-3

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2648282
CAS No.: 466654-35-3
M. Wt: 299.35
InChI Key: CZGYBHCZPHTOPV-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the α-position, a 4-ethoxyphenyl substituent at the β-position, and a thiazol-2-ylamide moiety. The (2E)-configuration indicates a trans arrangement of substituents around the central double bond, which is critical for electronic conjugation and intermolecular interactions.

Properties

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-20-13-5-3-11(4-6-13)9-12(10-16)14(19)18-15-17-7-8-21-15/h3-9H,2H2,1H3,(H,17,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGYBHCZPHTOPV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the reaction of 4-ethoxybenzaldehyde with thiazole-2-amine and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or sodium ethoxide and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ethoxy group or the thiazolyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products like primary amines or secondary amines.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxy or thiazolyl groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor in the synthesis of various derivatives, which can be tailored for specific applications in chemical research.
  • Reactivity Studies : The presence of multiple functional groups allows for the exploration of various chemical reactions, including nucleophilic substitutions and cyclization reactions.

Biology

  • Biological Activity Investigation : Research has shown that compounds similar to (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide exhibit potential enzyme inhibition properties. This makes it a candidate for further studies on enzyme-target interactions.
  • Antimicrobial Properties : Compounds with thiazole moieties are often investigated for their antimicrobial effects. Preliminary studies suggest that this compound could possess antifungal or antibacterial properties.

Medicine

  • Therapeutic Potential : The compound is being explored for its anti-cancer and anti-inflammatory properties. Its structural analogs have demonstrated efficacy in inhibiting tumor growth and modulating inflammatory responses in various preclinical models.
  • Drug Development : As a lead compound, this compound can be modified to enhance its pharmacokinetic properties, leading to the development of new therapeutic agents.

Industry

  • Material Science : The compound's unique chemical properties make it suitable for developing new materials with specific functionalities, such as polymers or coatings.
  • Chemical Processes : Its reactivity can be harnessed in industrial chemical processes, potentially leading to more efficient synthesis routes for other compounds.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of related compounds:

StudyFindings
Synthesis and Evaluation of Thiazole Derivatives Investigated the anti-tumor activity of thiazole derivatives similar to this compound, demonstrating significant cytotoxic effects against cancer cell lines.
Antimicrobial Activity Reported the antifungal activity of thiazole derivatives against various strains, suggesting potential use in treating fungal infections.
Reactivity Studies Explored the chemical reactivity of the compound under different conditions, providing insights into its synthetic utility and potential transformations.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazolyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Key Analogs

Compound Name Substituent on Phenyl Ring Thiazole Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
Target Compound 4-ethoxy None C₁₅H₁₃N₃O₂S 299.35* Higher lipophilicity vs. methoxy analogs
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide 4-methoxy None C₁₄H₁₁N₃O₂S 285.32 Lower steric bulk; reduced metabolic stability
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 2,4-dimethoxy None C₁₅H₁₃N₃O₃S 315.35 Enhanced electron donation; possible π-π stacking
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide 4-hydroxy-3-methoxy 5-(2,5-dichlorobenzyl) C₂₁H₁₆Cl₂N₃O₃S 461.34 Increased polarity; potential H-bonding
2-cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide 3-nitro-4-morpholino None C₁₇H₁₅N₅O₄S 385.40 Strong electron-withdrawing effects; redox activity

*Calculated based on molecular formula.

Key Observations:

  • Dimethoxy derivatives (e.g., ) exhibit greater electron density, which may enhance binding to aromatic residues in target proteins. Chloro- and nitro-substituted analogs (e.g., ) introduce electron-withdrawing effects, altering charge distribution and reactivity.
  • Thiazole Modifications: Analogs with benzyl or morpholino groups on the thiazole ring (e.g., ) show increased steric bulk, which could improve selectivity for specific protein pockets but reduce solubility.

Physicochemical Properties

Table 2: Predicted and Experimental Physicochemical Data

Compound Reference Melting Point (°C) Density (g/cm³) Predicted pKa LogP*
Target Compound N/A ~1.35† ~4.5† ~2.8†
5b: 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide 292 N/A N/A N/A
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide N/A 1.360 4.56 2.1 (calculated)
2-cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide N/A N/A <2.0‡ 1.5 (estimated)

*LogP values estimated using fragment-based methods.
†Extrapolated from analogs.
‡Nitro groups lower pKa due to electron withdrawal.

Key Observations:

  • Nitro-substituted derivatives (e.g., ) exhibit acidic protons (predicted pKa < 2.0), which may influence ionization state under physiological conditions.

Biological Activity

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Cyano Group : Achieved through nucleophilic substitution reactions using cyanide sources.
  • Attachment of the Ethoxyphenyl Group : Often involves electrophilic aromatic substitution reactions.
  • Final Product Formation : Coupling intermediate compounds under specific conditions, utilizing coupling agents and catalysts.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to (2E)-2-cyano derivatives possess significant antimicrobial properties. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness . The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity.

Anticancer Properties

The compound has been investigated for its potential anticancer activity. In vitro assays suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. For example, studies have indicated that thiazole-containing compounds can inhibit tumor growth through the activation of apoptotic pathways and suppression of cell proliferation signals .

The biological activity of this compound is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes involved in critical cellular processes, thereby inhibiting their activity.
  • Receptor Modulation : It may interact with various receptors, altering downstream signaling pathways that affect cell survival and proliferation.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Anticancer Studies : A study demonstrated that a thiazole derivative similar to (2E)-2-cyano exhibited potent cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against a panel of bacterial strains, revealing that the compound showed significant inhibition zones comparable to standard antibiotics .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteriaStudy 1
AnticancerInduced apoptosis in cancer cellsStudy 2
Enzyme InhibitionInhibits key metabolic enzymesStudy 3

Q & A

Q. What are the optimized synthetic routes for (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, and how do reaction conditions influence yield?

The compound is synthesized via condensation of cyanoacetohydrazide with 4-ethoxybenzaldehyde and 2-aminothiazole. Key steps include:

  • Knoevenagel condensation : Formation of the α,β-unsaturated cyano intermediate.
  • Nucleophilic substitution : Thiazole ring coupling under basic conditions (e.g., KOH/EtOH). Optimal conditions involve refluxing in ethanol (12–24 hours, 60–80°C), achieving yields of ~65–75% after recrystallization . Variants with methoxy substituents (e.g., 4-methoxyphenyl) show similar mechanisms but require adjusted stoichiometry for ethoxy analogs .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethoxy group at δ 1.35–1.45 ppm for CH3_3, δ 4.05–4.15 ppm for OCH2_2) .
  • IR spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N), 1650 cm1^{-1} (C=O), and 1250 cm1^{-1} (C-O-C) .
  • Mass spectrometry : Molecular ion peak at m/z 341.4 (calculated for C16_{16}H15_{15}N3_3O2_2S) .

Q. What are the key physicochemical properties relevant to experimental design?

PropertyValue/Description
SolubilityModerate in DMSO, DMF; low in H2_2O
Melting Point162–164°C (methoxy analog: 158–160°C)
StabilityStable at RT; degrade >200°C
These properties guide solvent selection (e.g., DMSO for bioassays) and storage conditions (desiccated, -20°C) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity, and what targets are plausible?

  • Molecular docking : The thiazole and ethoxyphenyl groups show affinity for kinases (e.g., EGFR) and inflammatory targets (COX-2).
  • DFT calculations : HOMO-LUMO gaps (~4.1 eV) suggest electron-withdrawing effects enhance reactivity .
  • MD simulations : Predict stable binding with DNA gyrase (ΔG = -9.2 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., 5–20 µM for anticancer activity) arise from:

  • Assay variability : Use standardized MTT/proliferation protocols.
  • Structural analogs : Ethoxy vs. methoxy substituents alter lipophilicity (clogP: 3.2 vs. 2.8), impacting membrane permeability .
  • Metabolic stability : Hepatic microsome assays differentiate false positives .

Q. How does X-ray crystallography refine structural insights, and what challenges exist?

  • SHELX refinement : Resolve E-configuration and torsion angles (e.g., C=C-C≡N dihedral ~175°) .
  • Challenges : Crystal twinning in polar solvents (e.g., EtOH) requires high-resolution data (≤1.0 Å) and iterative SHELXL cycles .

Q. What SAR principles guide derivative design for enhanced bioactivity?

  • Electron-donating groups (e.g., ethoxy) improve COX-2 inhibition (IC50_{50} ↓30% vs. nitro analogs).
  • Thiazole substitution : 5-Br or 5-NO2_2 increases DNA intercalation (ΔTm = +4°C) .
  • Cyanide removal : Reduces cytotoxicity but abolishes kinase inhibition .

Methodological Recommendations

Q. How to optimize reaction scalability without compromising purity?

  • DoE (Design of Experiments) : Vary catalyst (piperidine vs. NH4_4OAc), solvent (EtOH vs. THF), and time.
  • SPE (Solid-Phase Extraction) : Replace column chromatography for >90% recovery .

Q. What in vitro assays best evaluate mechanism of action?

  • Enzyme inhibition : Fluorescent ADP-Glo™ kinase assays (e.g., EGFR T790M).
  • Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 cells .
  • Antimicrobial : Broth microdilution (MIC ≤25 µg/mL for S. aureus) .

Q. How to address poor solubility in biological assays?

  • Co-solvents : ≤0.1% DMSO with Pluronic® F-68 (prevents membrane disruption).
  • Nanoformulation : PEGylated liposomes enhance bioavailability (EE% >85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.